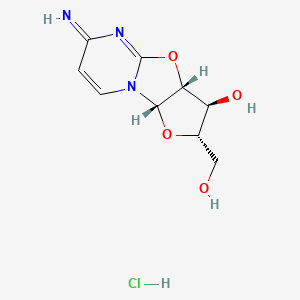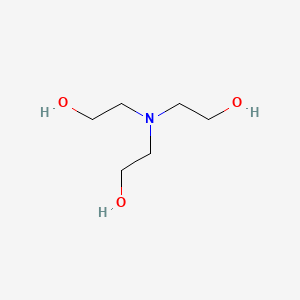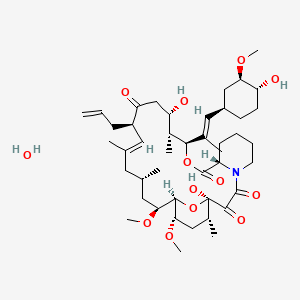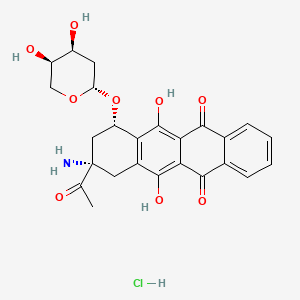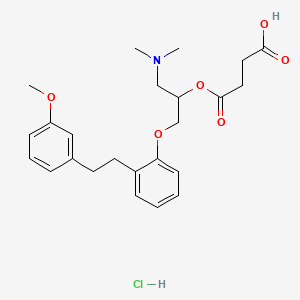
Sarpogrelate hydrochloride
Descripción general
Descripción
MCI-9042, también conocido como clorhidrato de sarpogrelato, es un antagonista selectivo del receptor de serotonina 2A. Se ha utilizado ampliamente como agente antiplaquetario para el tratamiento de la enfermedad arterial periférica. El compuesto exhibe una alta afinidad por los receptores de serotonina 2A y se ha demostrado que mejora la función vascular .
Aplicaciones Científicas De Investigación
MCI-9042 tiene una amplia gama de aplicaciones en investigación científica:
Química: Se utiliza como compuesto de referencia en estudios que involucran receptores de serotonina.
Biología: Investigado por sus efectos sobre la agregación plaquetaria y la función vascular.
Medicina: Se utiliza en el tratamiento de la enfermedad arterial periférica y se estudia por su potencial en el tratamiento de otras afecciones cardiovasculares.
Industria: Empleado en el desarrollo de nuevos agentes terapéuticos dirigidos a los receptores de serotonina
Mecanismo De Acción
MCI-9042 ejerce sus efectos antagonizando los receptores de serotonina 2A. Esta acción inhibe la agregación plaquetaria y la vasoconstricción inducida por la serotonina. El compuesto se une al receptor de serotonina 2A, impidiendo que la serotonina active el receptor y, por lo tanto, reduciendo la agregación plaquetaria y mejorando el flujo sanguíneo .
Compuestos Similares:
Ticlopidina: Otro agente antiplaquetario pero con un mecanismo de acción diferente.
Ciproheptadina: Un antagonista de la serotonina con una actividad receptora más amplia.
Ketanserina: Un antagonista del receptor de serotonina 2A con actividad adicional de bloqueo alfa-adrenérgico
Singularidad de MCI-9042: MCI-9042 es único debido a su alta selectividad para los receptores de serotonina 2A y su potente actividad antiplaquetaria. A diferencia de otros compuestos, no afecta significativamente a otros subtipos de receptores de serotonina o receptores adrenérgicos, lo que lo convierte en un agente terapéutico más específico .
Safety and Hazards
Sarpogrelate hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be used, and adequate ventilation should be ensured . It is also considered hazardous under the 2012 OSHA Hazard Communication Standard .
Direcciones Futuras
Sarpogrelate hydrochloride has potential as a new heart failure therapy. According to researchers, it could potentially decrease health care costs associated with cardiovascular disease . It has been found to suppress the development of heart failure at least in part by inhibiting the ERK1/2–GATA4 signaling pathway .
Análisis Bioquímico
Biochemical Properties
Sarpogrelate hydrochloride plays a significant role in biochemical reactions by specifically inhibiting the serotonin 2A receptor. This inhibition prevents serotonin from binding to its receptor on vascular smooth muscle cells and platelets, thereby reducing vasoconstriction and platelet aggregation. The compound interacts with various biomolecules, including serotonin receptors and enzymes involved in platelet activation. By blocking the serotonin 2A receptor, this compound effectively reduces the downstream signaling pathways that lead to thrombus formation and vascular smooth muscle cell proliferation .
Cellular Effects
This compound exerts multiple effects on different cell types and cellular processes. In vascular smooth muscle cells, it inhibits proliferation by blocking serotonin-mediated signaling pathways. In platelets, this compound reduces aggregation by preventing serotonin from binding to its receptor. Additionally, the compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the expression of genes involved in inflammation and fibrosis, thereby exerting anti-inflammatory and anti-fibrotic effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the serotonin 2A receptor, thereby preventing serotonin from activating this receptor. This inhibition leads to a decrease in intracellular calcium levels, which in turn reduces the activation of downstream signaling pathways involved in vasoconstriction and platelet aggregation. This compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins. This results in changes in the expression of genes involved in cell proliferation, inflammation, and fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is known to have a short elimination half-life, which necessitates frequent dosing to maintain therapeutic levels. Sustained-release formulations of this compound have been developed to prolong its effects and improve patient compliance. These formulations have shown to effectively control the drug release rate for up to 24 hours, thereby providing a more consistent therapeutic effect .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces platelet aggregation and vascular smooth muscle cell proliferation without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including gastrointestinal disturbances and liver toxicity. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is metabolized primarily in the liver by cytochrome P450 enzymes. The compound undergoes extensive first-pass metabolism, resulting in the formation of several metabolites. These metabolites are further processed by various enzymes and cofactors, ultimately leading to their excretion in urine and feces. The metabolic pathways of this compound can influence its bioavailability and therapeutic efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects. The distribution of this compound within the body can impact its overall pharmacokinetics and pharmacodynamics .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its activity. The compound can be directed to these compartments through targeting signals and post-translational modifications. For example, this compound may be localized to the plasma membrane, where it interacts with serotonin receptors, or to intracellular organelles, where it modulates gene expression and cellular metabolism. The subcellular localization of this compound is crucial for its therapeutic effects .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de MCI-9042 implica varios pasos. El intermedio clave es el (±)-2-(dimetilamino)-1-[[o-(m-metoxifeniletil)fenoxi]metil]etil hidrógeno succinato. La síntesis comienza con la reacción del bromuro de 3-metoxifeniletilo con fenol en presencia de una base para formar el enlace éter. Este intermedio luego se hace reaccionar con dimetilamina y anhídrido succínico para formar el producto final, MCI-9042 .
Métodos de Producción Industrial: La producción industrial de MCI-9042 sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para obtener mayores rendimientos y pureza. El proceso implica el uso de solventes como el dimetilsulfóxido y catalizadores para facilitar las reacciones. El producto final se purifica utilizando técnicas de cristalización y cromatografía .
Análisis De Reacciones Químicas
Tipos de Reacciones: MCI-9042 experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los sulfoxidos y sulfonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto a sus derivados de amina.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo aromático.
Reactivos y Condiciones Comunes:
Oxidación: Se utilizan reactivos como peróxido de hidrógeno o ácido m-cloroperbenzoico.
Reducción: El borohidruro de sodio o el hidruro de litio y aluminio son agentes reductores comunes.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden utilizar para reacciones de sustitución.
Productos Principales:
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de amina.
Sustitución: Compuestos aromáticos halogenados.
Propiedades
IUPAC Name |
4-[1-(dimethylamino)-3-[2-[2-(3-methoxyphenyl)ethyl]phenoxy]propan-2-yl]oxy-4-oxobutanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO6.ClH/c1-25(2)16-21(31-24(28)14-13-23(26)27)17-30-22-10-5-4-8-19(22)12-11-18-7-6-9-20(15-18)29-3;/h4-10,15,21H,11-14,16-17H2,1-3H3,(H,26,27);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQBIDFFYCYHOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(COC1=CC=CC=C1CCC2=CC(=CC=C2)OC)OC(=O)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32ClNO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046662 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135159-51-2 | |
| Record name | Sarpogrelate hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135159-51-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sarpogrelate hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135159512 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sarpogrelate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SARPOGRELATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FQN8N8QP1B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


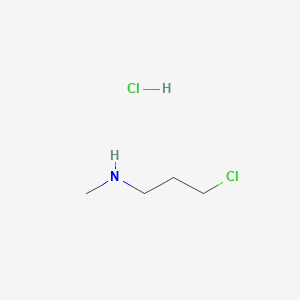
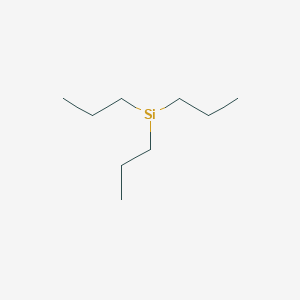

![Sodium;[(3R)-3-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl] sulfate](/img/structure/B1662114.png)

